molecular formula C9H13ClN2S B12764995 2-Propylthioisonicotinamide monohydrochloride CAS No. 93778-13-3

2-Propylthioisonicotinamide monohydrochloride

Cat. No.: B12764995
CAS No.: 93778-13-3
M. Wt: 216.73 g/mol
InChI Key: KRWYKWASDKBOGK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylthioisonicotinamide monohydrochloride typically involves the reaction of isonicotinic acid with propylthiol under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the thioamide bond. The final product is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propylthioisonicotinamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propylthioisonicotinamide monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

2-Propylthioisonicotinamide monohydrochloride exerts its effects by forming a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), known as PTH-NAD. This adduct competitively inhibits the enzyme 2-trans-enoyl-ACP reductase (inhA), which is essential for mycolic acid synthesis. The inhibition of this enzyme leads to increased cell wall permeability and decreased resistance against cell injury, eventually causing cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to form a covalent adduct with NAD, leading to effective inhibition of the inhA enzyme. This unique mechanism of action makes it a valuable compound in the treatment of MDR-TB and leprosy .

Properties

CAS No.

93778-13-3

Molecular Formula

C9H13ClN2S

Molecular Weight

216.73 g/mol

IUPAC Name

2-propylpyridine-4-carbothioamide;hydrochloride

InChI

InChI=1S/C9H12N2S.ClH/c1-2-3-8-6-7(9(10)12)4-5-11-8;/h4-6H,2-3H2,1H3,(H2,10,12);1H

InChI Key

KRWYKWASDKBOGK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N.Cl

Origin of Product

United States

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